molecular formula C11H10N2O B15371209 3(2H)-Pyridazinone, 6-methyl-5-phenyl- CAS No. 63795-91-5

3(2H)-Pyridazinone, 6-methyl-5-phenyl-

Cat. No.: B15371209
CAS No.: 63795-91-5
M. Wt: 186.21 g/mol
InChI Key: DPSJEWYEDAVZHV-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-methyl-5-phenyl- is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic strategies are commonly employed for 6-methyl-5-phenyl-3(2H)-pyridazinone derivatives?

Answer:
The synthesis typically involves Friedel-Crafts reactions and hydrazine-mediated cyclization. For example, mucochloric acid undergoes Friedel-Crafts alkylation with substituted benzene derivatives to form dichlorophenylfuranone intermediates, which are then treated with hydrazine hydrate to yield N-unsubstituted pyridazinones. Subsequent alkylation (e.g., methyl iodide) introduces the N-methyl group . Modifications at the C-6 position (e.g., aryl substituents like 2,4-dichlorophenyl) are achieved via halogen displacement reactions using nucleophiles like morpholine or pyrrolidine .

Q. Basic: How can structural modifications at the C-5 and C-6 positions influence biological activity?

Answer:
Substituents at C-5 (e.g., methyl) and C-6 (e.g., phenyl) are critical for receptor binding. For instance, a C-6 phenyl group enhances α1-adrenoceptor affinity (Ki = 1.9 nM in compound 3k ), while elongation of the N-2 alkyl chain (e.g., seven-carbon spacer) improves selectivity for α1 over α2 receptors . Halogenation at C-5 (e.g., chloro) increases electrophilicity, enabling nucleophilic substitutions for further derivatization .

Q. Advanced: How do phase-transfer catalytic reactions optimize alkylation of pyridazinones?

Answer:
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) facilitates N-2 alkylation using ω-haloalkyl cyanides in biphasic systems (water/dichloromethane). This method enhances reaction efficiency by transferring the cyanide anion into the organic phase, yielding intermediates like 2-cyanomethylpyridazinones. Subsequent conversion to thioamides via H2S treatment introduces sulfur-based pharmacophores critical for gastric antisecretory activity .

Q. Advanced: What experimental models validate the therapeutic potential of 6-methyl-5-phenyl-3(2H)-pyridazinones?

Answer:

  • Cardiotonic activity : Pyridazinones are evaluated in isolated guinea pig atria for positive inotropic effects (e.g., increased contractility) and compared to milrinone .
  • Antiulcer activity : Compounds are tested in Shay’s rat model (pylorus ligation) and aspirin-induced gastric lesions to measure reductions in ulcer index and gastric acid secretion .
  • Vasorelaxant activity : Ex vivo aortic ring assays (rat thoracic aorta) assess endothelium-dependent relaxation via nitric oxide modulation .

Q. Advanced: How are computational methods like pharmacophore modeling applied to pyridazinone research?

Answer:
Pharmacophore models (e.g., Catalyst software) identify critical features for α1-adrenoceptor antagonism:

  • A pyridazinone ring as a hydrogen bond acceptor.
  • A hydrophobic arylpiperazine moiety.
  • A polymethylene spacer (optimal length: seven carbons) for spatial alignment.
    These models rationalize the high affinity of compound 3k (Ki = 1.9 nM) and guide scaffold optimization .

Q. Advanced: How can contradictory SAR data for pyridazinone derivatives be resolved?

Answer:
Contradictions often arise from substituent electronic effects vs. steric hindrance. For example:

  • Electron-withdrawing groups (e.g., Cl at C-5) enhance antisecretory activity but reduce α1-adrenoceptor binding .
  • Ortho-substituted aryl groups (e.g., 2,4-dichlorophenyl) improve cyclization yields in tert-amino effect studies but may hinder enzyme inhibition .
    Resolution requires multivariate analysis (e.g., QSAR) to isolate dominant factors .

Q. Basic: What analytical techniques confirm pyridazinone structure and purity?

Answer:

  • NMR : 1H/13C NMR spectra verify substituent positions (e.g., methyl at C-6, phenyl at C-5).
  • HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C18H20N6O, m/z = 336.16) .
  • X-ray crystallography : Resolves stereochemistry in dihydro derivatives (e.g., 4,5-dihydropyridazinones) .

Q. Advanced: What non-therapeutic applications exist for pyridazinone derivatives?

Answer:

  • Molluscicidal activity : 2-tert-butyl-4-chloro-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone (EC50 = 0.1 ppm against slugs) acts via inhibition of mitochondrial Complex II .
  • Insect growth regulation : Oxadiazolyl-pyridazinones disrupt larval trypsin-like enzymes (IC50 = 8.2 μM) and α-amylase activity, reducing food assimilation in Spodoptera exigua .

Q. Basic: How are pyridazinones screened for antiplatelet activity?

Answer:

  • In vitro : ADP-induced platelet aggregation assays (human PRP) measure IC50 values.
  • In vivo : Thrombosis models (e.g., FeCl3-induced carotid injury in mice) assess occlusion time prolongation.
    Core pyridazinones (e.g., 6-phenyl-3(2H)-pyridazinone) show IC50 = 12 μM, comparable to aspirin .

Q. Advanced: What strategies improve metabolic stability of pyridazinone-based therapeutics?

Answer:

  • Bioisosteric replacement : Substituting metabolically labile groups (e.g., morpholine with piperazine) reduces CYP450-mediated oxidation .
  • Prodrug design : Esterification of hydroxyl groups (e.g., acetyl) enhances oral bioavailability and prolongs half-life in pharmacokinetic studies (rat plasma t1/2 > 6 hrs) .

Properties

CAS No.

63795-91-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-4-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

DPSJEWYEDAVZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C=C1C2=CC=CC=C2

Origin of Product

United States

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